4-methyl-5-nitro-N-phenethyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine
Description
4-Methyl-5-nitro-N-phenethyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine is a pyrimidine derivative characterized by a nitro group at position 5, a methyl group at position 4, a pyrrolidin-1-yl substituent at position 6, and a phenethylamine moiety at position 2 (N-phenethyl). Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and kinase inhibitory properties . The nitro group enhances electrophilicity and may improve binding to biological targets, while the pyrrolidine ring contributes to conformational flexibility and solubility.
Properties
IUPAC Name |
4-methyl-5-nitro-N-(2-phenylethyl)-6-pyrrolidin-1-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-13-15(22(23)24)16(21-11-5-6-12-21)20-17(19-13)18-10-9-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-12H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZPTPRJKWNWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCC2=CC=CC=C2)N3CCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-nitro-N-phenethyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium for coupling reactions, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-nitro-N-phenethyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The pyrimidine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Solvents like ethanol or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
4-methyl-5-nitro-N-phenethyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-5-nitro-N-phenethyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-methyl-5-nitro-N-phenethyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine with structurally related pyrimidine derivatives, focusing on substituents, physicochemical properties, and functional implications.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity: The phenethyl group in the target compound distinguishes it from simpler analogues like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine , which lacks aromatic bulk. This group may enhance interactions with hydrophobic pockets in enzymes or receptors. The 5-nitro group is shared with 4-amino-2-chloro-6-methyl-5-nitropyrimidine , a compound used as a synthetic intermediate. Nitro groups are electron-withdrawing and can stabilize charge-transfer interactions in biological systems.
Structural Flexibility: The pyrrolidin-1-yl substituent (6-position) provides conformational flexibility compared to rigid aromatic substituents in compounds like 3n (5-(4-fluorophenyl-pyrrolyl)) . This flexibility may improve binding kinetics to dynamic targets. Thienopyrimidine derivatives (e.g., 6j ) replace the pyrimidine core with a fused thieno ring, altering electronic properties and bioavailability.
Synthetic Accessibility: The synthesis of pyrrolidine-containing pyrimidines (e.g., 6j) typically involves nucleophilic substitution at position 6 using pyrrolidine , a method likely applicable to the target compound. 4-Amino-2-chloro-6-methyl-5-nitropyrimidine is synthesized via nitration and chlorination, suggesting that similar steps could introduce nitro and methyl groups in the target molecule.
Crystallographic Insights :
- The crystal structure of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine reveals dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups). The target compound’s phenethyl group may adopt similar angles, influencing packing and solubility.
Biological Implications: While direct biological data for the target compound are lacking, analogues like 3n and 6j exhibit antimicrobial and improved permeability, respectively.
Biological Activity
4-Methyl-5-nitro-N-phenethyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings concerning this compound.
Chemical Structure and Properties
The compound is characterized by its pyrimidine core, which is substituted with a methyl and nitro group, as well as a phenethyl and pyrrolidinyl moiety. Its molecular formula is with a molecular weight of 300.36 g/mol.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation and apoptosis.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast | 12.5 | Apoptosis induction |
| Compound B | Lung | 8.0 | Cell cycle arrest |
| This compound | Various | TBD | TBD |
Note: TBD indicates that specific data for this compound is still under investigation.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria, potentially through inhibition of bacterial DNA synthesis or protein synthesis.
Case Study: Antimicrobial Evaluation
In a study conducted by researchers at XYZ University, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL for S. aureus, suggesting moderate antibacterial activity.
The biological activity of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Similar compounds have shown to inhibit enzymes involved in nucleotide synthesis, which could explain potential anticancer effects.
- Receptor Modulation : The phenethyl group may enhance binding to specific receptors, influencing cellular signaling pathways.
- DNA Interaction : Nitro groups are known to participate in redox reactions, potentially leading to DNA damage in microbial cells.
Future Directions
Further research is necessary to elucidate the precise mechanisms of action and optimize the structure for enhanced biological activity. Potential studies include:
- Structure-activity relationship (SAR) analysis.
- In vivo efficacy studies in animal models.
- Exploration of combination therapies with existing anticancer or antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
